molecular formula C7H10FN3 B13129083 3-Fluoro-4-((methylamino)methyl)pyridin-2-amine

3-Fluoro-4-((methylamino)methyl)pyridin-2-amine

Cat. No.: B13129083
M. Wt: 155.17 g/mol
InChI Key: QOBBJGXQCWYITA-UHFFFAOYSA-N
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Description

3-Fluoro-4-((methylamino)methyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-Fluoro-4-((methylamino)methyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives using fluorinating agents such as complex AlF3 and CuF2 at high temperatures (450–500°C) . Another approach is the substitution reaction where 3-bromo-2-nitropyridine reacts with Bu4N+F− in DMF at room temperature to form the desired fluorinated product .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

3-Fluoro-4-((methylamino)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-Fluoro-4-((methylamino)methyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Fluorinated compounds often exhibit enhanced biological activity due to the presence of the fluorine atom.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications. Fluorinated pyridines are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((methylamino)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

3-Fluoro-4-((methylamino)methyl)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms.

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-4-(methylaminomethyl)pyridin-2-amine

InChI

InChI=1S/C7H10FN3/c1-10-4-5-2-3-11-7(9)6(5)8/h2-3,10H,4H2,1H3,(H2,9,11)

InChI Key

QOBBJGXQCWYITA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=NC=C1)N)F

Origin of Product

United States

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